Nalfurafine hydrochloride

Description

Nalfurafine hydrochloride is a selective kappa-opioid agonist[“][“]. It has been the subject of scientific research for its potential in treating pruritus, a severe itching condition[“][“].

Nalfurafine hydrochloride has also been studied for its effects on hepatic pruritus in patients with chronic liver disease[“]. The antipruritic effects of nalfurafine hydrochloride were observed within the first 7 days of treatment, and these effects persisted for the 52-week treatment period[“].

In terms of its metabolism, among cytochrome P-450 (CYP) isoforms, CYP3A4 is the major isoform involved in metabolic decyclopropylmethylation of nalfurafine hydrochloride[“]. It was found to be a substrate for P-glycoprotein (P-gp), but had no inhibitory effects on P-gp-mediated transport[“].

Structure

3D Structure of Parent

Properties

IUPAC Name |

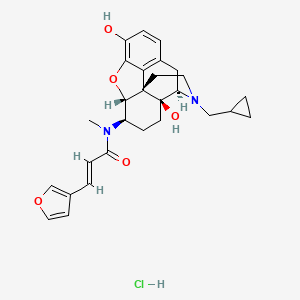

(E)-N-[(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O5.ClH/c1-29(23(32)7-4-18-9-13-34-16-18)20-8-10-28(33)22-14-19-5-6-21(31)25-24(19)27(28,26(20)35-25)11-12-30(22)15-17-2-3-17;/h4-7,9,13,16-17,20,22,26,31,33H,2-3,8,10-12,14-15H2,1H3;1H/b7-4+;/t20-,22-,26+,27+,28-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSFYNINGIMKAG-FQJQBBMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)C=CC7=COC=C7.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O)C(=O)/C=C/C7=COC=C7.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70426071 |

Source

|

| Record name | Remitch | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152658-17-8 |

Source

|

| Record name | 2-Propenamide, N-[(5α,6β)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-yl]-3-(3-furanyl)-N-methyl-, hydrochloride (1:1), (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152658-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Remitch | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70426071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-17-(Cyclopropylmethyl-3,14 beta-dihydroxy-4,5 alphaepoxy-6 beta-(N-methyl-trans-3-(3-furyl)acrylamido)morphinan hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALFURAFINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25CC4N0P8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nalfurafine Hydrochloride: A Deep Dive into its Antipruritic Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Nalfurafine (B1239173) hydrochloride, a selective kappa-opioid receptor (KOR) agonist, has emerged as a significant therapeutic agent for the management of intractable pruritus, particularly in patients with uremic pruritus undergoing hemodialysis and those with chronic liver disease.[1][2][3] Unlike traditional opioids that primarily target the mu-opioid receptor (MOR) and are often associated with pruritus as a side effect, nalfurafine leverages the itch-suppressive properties of the KOR system.[4][5][6] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underlying the antipruritic action of nalfurafine hydrochloride, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Mechanism of Action: Selective Kappa-Opioid Receptor Agonism

The primary mechanism of action of nalfurafine hydrochloride is its function as a potent and selective agonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[7][8] Nalfurafine exhibits moderate selectivity for the KOR over the MOR and is highly selective for the KOR over the delta-opioid receptor (DOR).[1] Its binding to the KOR initiates a cascade of intracellular signaling events that ultimately lead to the attenuation of itch signals.[7]

Receptor Binding and Functional Activity

Nalfurafine's interaction with opioid receptors has been extensively characterized through in vitro radioligand binding and functional assays. These studies have quantified its binding affinity (Ki) and functional potency (EC50) at the KOR, MOR, and DOR.

| Parameter | Kappa-Opioid Receptor (KOR) | Mu-Opioid Receptor (MOR) | Delta-Opioid Receptor (DOR) | Nociceptin/Orphanin FQ Receptor (NOR) | Reference |

| Binding Affinity (Ki, nM) | 0.075 - 3.5 | 0.43 - 53 | 51 - 1200 | Negligible | [1] |

| Functional Activity ([35S]GTPγS Binding) | Full Agonist (EC50 < 0.1 nM) | Partial Agonist | Partial Agonist | Partial Agonist | [1] |

Table 1: Receptor Binding and Functional Activity of Nalfurafine Hydrochloride. This table summarizes the binding affinities and functional activities of nalfurafine at various opioid receptors, demonstrating its high potency and selectivity for the KOR.

Downstream Signaling Pathways

Upon binding to the KOR, nalfurafine triggers a conformational change in the receptor, leading to the activation of associated intracellular G-proteins.[7] This activation initiates several downstream signaling cascades:

-

Inhibition of Adenylate Cyclase: KOR activation by nalfurafine leads to the inhibition of adenylate cyclase, an enzyme responsible for the production of cyclic adenosine (B11128) monophosphate (cAMP).[7] The resulting decrease in intracellular cAMP levels reduces neuronal excitability and inhibits the release of neurotransmitters involved in itch signaling.[7]

-

Modulation of Ion Channels: KOR activation can also modulate the activity of various ion channels, further contributing to the reduction of neuronal activity and sensory perception of itch.[7]

-

G-Protein Biased Agonism: There is evidence to suggest that nalfurafine may act as a G-protein biased agonist at the KOR.[9][10][11] This means it preferentially activates the G-protein signaling pathway over the β-arrestin pathway. The β-arrestin pathway is often associated with some of the undesirable side effects of KOR agonists, such as dysphoria.[10][11] Nalfurafine's G-protein bias may contribute to its favorable side-effect profile, where it produces antipruritic effects at doses lower than those causing side effects like hypolocomotion and conditioned place aversion.[1][9]

Figure 1: Nalfurafine's Primary Signaling Pathway. This diagram illustrates the binding of nalfurafine to the KOR, leading to G-protein activation, inhibition of the adenylate cyclase/cAMP pathway, and ultimately, an antipruritic effect. The dashed line indicates the reduced activation of the β-arrestin pathway, a characteristic of its potential G-protein bias.

Central and Peripheral Mechanisms of Antipruritic Action

The antipruritic effect of nalfurafine is believed to be mediated through both central and peripheral nervous system pathways.

Central Nervous System Modulation

A significant component of nalfurafine's action is its effect on the central nervous system (CNS).[8][12] The balance between the mu-opioid and kappa-opioid systems in the CNS is thought to play a crucial role in itch perception.[5][12] While MOR activation can be pro-pruritic, KOR activation, as induced by nalfurafine, is itch-suppressive.[4][5][12] Nalfurafine's central action is supported by evidence that its antipruritic effects can be blocked by the intracerebroventricular administration of a KOR antagonist.[12]

Key central mechanisms include:

-

Inhibition of Pruritogen Release: Nalfurafine's activation of KORs in the CNS is thought to inhibit the release of neuropeptides like substance P, which are involved in the transmission of itch signals.[7]

-

Modulation of Itch Circuits: The endogenous KOR ligand, dynorphin, is known to suppress itch by acting on spinal interneurons.[12][13] Nalfurafine likely mimics this effect, modulating the neural circuits responsible for processing and transmitting pruritic information to the brain.

Peripheral Action

In addition to its central effects, there is evidence for a peripheral mechanism of action. KORs are expressed on sensory neurons and epidermal keratinocytes.[12] Nalfurafine may act on these peripheral KORs to directly inhibit the firing of sensory nerves that transmit itch signals from the skin.

Figure 2: Central and Peripheral Mechanisms of Nalfurafine. This diagram illustrates how nalfurafine is believed to exert its antipruritic effects through actions in both the central and peripheral nervous systems.

Experimental Evidence and Methodologies

The antipruritic effects of nalfurafine have been demonstrated in a variety of preclinical and clinical studies.

Preclinical Animal Models

Nalfurafine has shown efficacy in several animal models of pruritus, including those induced by various pruritogens and those representing chronic itch conditions.[1]

| Animal Model | Pruritogen/Condition | Nalfurafine Efficacy | Reference |

| Mice | Substance P | Inhibition of scratching | [14] |

| Mice | Histamine | Reduction in scratching | [14] |

| Mice | Chloroquine (B1663885) | Strong suppression of scratching | [12][14][15] |

| Rats | Serotonin (intradermal) | Reduction in scratching | [1] |

| Mice | Experimental Dry Skin | Abolished spontaneous scratching | [14][16] |

| Rats | Cholestasis (ethynylestradiol-induced) | Inhibition of scratching (A50 value of 13 μg/kg, s.c.) | [1][17] |

| Mice (MRL/lpr) | Autoimmune disease model | Inhibition of scratching | [1][2] |

| Mice (NC/Nga) | Atopic dermatitis model | Reduction in scratching | [1] |

Table 2: Efficacy of Nalfurafine in Preclinical Models of Pruritus. This table summarizes the effectiveness of nalfurafine in various animal models designed to mimic different types of pruritus.

This model is widely used to study non-histaminergic itch.

-

Animals: Adult male C57BL/6 mice are typically used.[7]

-

Acclimation: Mice are acclimated to individual observation chambers for at least 30 minutes before the experiment.

-

Nalfurafine Administration: Nalfurafine hydrochloride is administered subcutaneously (s.c.) or orally at varying doses (e.g., 10 or 20 μg/kg).[16]

-

Pruritogen Injection: After a set pretreatment time (e.g., 15-30 minutes), chloroquine phosphate (B84403) (e.g., 200 μg in 50 μL saline) is injected intradermally (i.d.) into the nape of the neck.[12][15]

-

Behavioral Observation: Immediately after the chloroquine injection, the number of scratching bouts directed at the injection site is counted for a defined period (e.g., 30 minutes). A scratching bout is defined as one or more rapid movements of the hind paw toward the injection site, ending with the paw being licked or returned to the floor.

-

Data Analysis: The total number of scratches in the nalfurafine-treated groups is compared to a vehicle-treated control group.

Figure 3: Experimental Workflow for the Chloroquine-Induced Scratching Model. This diagram outlines the key steps in a typical preclinical experiment to evaluate the antipruritic efficacy of nalfurafine.

Clinical Trials in Humans

Multiple clinical trials have confirmed the efficacy and safety of nalfurafine in treating uremic pruritus in hemodialysis patients.[3][4][6][12][15][18]

| Study Population | Nalfurafine Dose | Duration | Primary Endpoint | Key Finding | Reference |

| 337 Hemodialysis Patients | 2.5 μg or 5 μg daily (oral) | 2 weeks | Mean decrease in Visual Analog Scale (VAS) for pruritus | Significant reduction in VAS scores compared to placebo (22-23 mm vs. 13 mm) | [6][12][15] |

| 141 Chinese Hemodialysis Patients | 2.5 μg or 5 μg daily (oral) | 14 days | Mean decrease in VAS from baseline | 5 μg dose showed a statistically significant greater decrease in VAS compared to placebo. | [18] |

| 211 Hemodialysis Patients | 5 μg daily (oral) | 52 weeks | Long-term efficacy and safety | Sustained antipruritic effect over 52 weeks with no significant safety concerns. |

Table 3: Key Clinical Trial Data for Nalfurafine in Uremic Pruritus. This table highlights the significant findings from major clinical trials that have established the efficacy of nalfurafine in human patients.

Conclusion

Nalfurafine hydrochloride represents a targeted therapeutic approach to pruritus, leveraging the itch-suppressive arm of the endogenous opioid system. Its mechanism of action is centered on the selective agonism of the kappa-opioid receptor, leading to the inhibition of itch signaling pathways in both the central and peripheral nervous systems. The potential for G-protein biased agonism may contribute to its favorable clinical profile, offering effective relief from pruritus with a reduced incidence of the adverse effects associated with other KOR agonists. The robust preclinical and clinical data underscore the significance of nalfurafine as a valuable treatment option for patients suffering from intractable pruritus. Further research into its precise signaling mechanisms and the development of other selective KOR agonists hold promise for advancing the management of this often-debilitating symptom.

References

- 1. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. "Development of Novel Nalfurafine Analogues as Kappa Opioid Receptor Ag" by Ahmed Reda [scholarscompass.vcu.edu]

- 13. researchgate.net [researchgate.net]

- 14. Nalfurafine Hydrochloride, a κ-Opioid Receptor Agonist, Induces Melanophagy via PKA Inhibition in B16F1 Cells [mdpi.com]

- 15. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular mechanism of biased signaling at the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. resources.revvity.com [resources.revvity.com]

Nalfurafine hydrochloride as a selective kappa-opioid receptor (KOR) agonist

An In-depth Technical Guide on Nalfurafine (B1239173) Hydrochloride as a Selective Kappa-Opioid Receptor (KOR) Agonist

Introduction

Nalfurafine hydrochloride (brand name Remitch®) is a potent and selective kappa-opioid receptor (KOR) agonist.[1][2] It is the first selective KOR agonist to be approved for clinical use, initially in Japan for the treatment of uremic pruritus in individuals with chronic kidney disease undergoing hemodialysis, a condition often resistant to conventional therapies like antihistamines.[1][3][4] Its therapeutic applications have also been investigated for pruritus in patients with chronic liver disease.[5][6] Nalfurafine is a derivative of the opioid antagonist naltrexone (B1662487) but functions as a full agonist at the KOR.[2] A key characteristic that distinguishes nalfurafine from other KOR agonists is its favorable side-effect profile, notably the low incidence of dysphoria and psychotomimetic effects that have historically limited the clinical development of this class of compounds.[7][8] This unique profile is thought to be related to its specific interactions with the KOR and its downstream signaling pathways.[9][10] This document provides a comprehensive technical overview of nalfurafine hydrochloride, focusing on its pharmacodynamics, signaling mechanisms, experimental evaluation, and clinical efficacy for an audience of researchers and drug development professionals.

Chemical Properties

Nalfurafine hydrochloride is a 4,5-epoxymorphinan derivative with a unique chemical structure relative to other KOR agonists.[1][8]

-

Chemical Name: (E)-N-[17-(Cyclopropylmethyl)-4,5α-epoxy-3,14-dihydroxymorphinan-6β-yl]-3-(furan-3-yl)-N-methylprop-2-enamide monohydrochloride[11]

-

Molecular Formula: C₂₈H₃₂N₂O₅ · HCl[11]

-

Molecular Weight: 513.0 g/mol [11]

The essential structural components for its binding to the KOR include the nitrogen atom substituted with a cyclopropylmethyl group and the 6-amide side chain.[8]

Pharmacodynamics: Receptor Binding and Functional Activity

Nalfurafine's primary mechanism of action is the activation of KORs, which are G-protein coupled receptors (GPCRs).[12] It is a potent, centrally acting, and highly selective full agonist of the KOR.[1][13]

Receptor Binding Affinity

Nalfurafine demonstrates high affinity and selectivity for the KOR over the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[14] While there is variability in the reported binding affinity (Ki) values due to different experimental conditions (e.g., radioligand, tissue source), the data consistently show a preference for the KOR.[14]

| Receptor | Binding Affinity (Ki, nM) Range | Reference Radioligands Used |

| Kappa-Opioid Receptor (KOR) | 0.075 - 3.5 | [³H]-Diprenorphine, [³H]-U69,593 |

| Mu-Opioid Receptor (MOR) | 0.43 - 53 | [³H]-Diprenorphine, [³H]-DAMGO |

| Delta-Opioid Receptor (DOR) | 51 - 1200 | [³H]-Diprenorphine, [³H]-Naltrindole |

| Nociceptin/Orphanin FQ Receptor (NOR) | Negligible binding | [³H]-Nociceptin |

Table 1: Summary of Nalfurafine Binding Affinities for Opioid Receptors. Data compiled from multiple studies.[14][15]

Functional Activity

In functional assays, nalfurafine acts as a full agonist at the KOR, with high potency.[7][14] It exhibits partial agonist activity at the MOR and DOR, but with significantly lower potency.[7][14]

| Receptor | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, %) | Assay Type |

| Kappa-Opioid Receptor (KOR) | 0.097 ± 0.018 | 91% (vs. U50,488) | [³⁵S]GTPγS Binding |

| Mu-Opioid Receptor (MOR) | 3.11 ± 0.63 | 74% (vs. DAMGO) | [³⁵S]GTPγS Binding |

| Delta-Opioid Receptor (DOR) | Full agonism, low potency | Full agonism | [³⁵S]GTPγS Binding |

| Nociceptin/Orphanin FQ Receptor (NOR) | Full agonism, low potency | Full agonism | [³⁵S]GTPγS Binding |

Table 2: Functional Activity of Nalfurafine at Opioid Receptors. Data from [³⁵S]GTPγS binding assays in CHO cell membranes.[7][14]

Signaling Pathways and Biased Agonism

Activation of the KOR by an agonist initiates intracellular signaling cascades.[16] The KOR is primarily coupled to the inhibitory G-protein Gαi/o.[17]

G-Protein-Dependent Signaling

Upon agonist binding, the Gαi/o protein is activated, leading to the inhibition of adenylyl cyclase.[12] This reduces the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[12] The dissociation of the Gβγ subunit from Gαi/o can also modulate ion channels, such as Ca²⁺ and K⁺ channels.[16] This G-protein-mediated pathway is believed to be responsible for the therapeutic analgesic and antipruritic effects of KOR agonists.[17][18]

β-Arrestin-Dependent Signaling

Following G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the KOR, which then recruits β-arrestin proteins (β-arrestin-1 and -2).[19] β-arrestin recruitment leads to receptor desensitization and internalization, and also initiates a separate wave of signaling.[19] This can include the activation of mitogen-activated protein kinase (MAPK) cascades, such as p38 MAPK.[16] The β-arrestin-p38 MAPK pathway is strongly implicated in mediating the aversive and dysphoric effects associated with many KOR agonists.[10][16]

Biased Agonism of Nalfurafine

Nalfurafine is considered a "biased agonist," meaning it preferentially activates one signaling pathway over another.[9][10] It shows a bias towards the G-protein-mediated pathway while having a much lower potency for activating the β-arrestin-p38 MAPK pathway.[10][20] This G-protein bias is thought to be the molecular basis for its potent antipruritic effects with a reduced incidence of dysphoria.[10][20] Interestingly, nalfurafine exhibits a significantly greater G-protein bias at the human KOR compared to the rodent KOR.[10]

Experimental Protocols

The characterization of nalfurafine's interaction with opioid receptors involves various in vitro assays. Below are representative protocols for determining binding affinity and functional activity.

Protocol: Competitive Radioligand Binding Assay (Ki Determination)

This assay measures the affinity of a test compound (nalfurafine) by its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the binding affinity (Ki) of nalfurafine for the kappa-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human KOR.

-

Radioligand: A selective KOR radioligand, such as [³H]-U69,593 or [³H]-diprenorphine.

-

Test Compound: Nalfurafine hydrochloride.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like naloxone.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes and resuspend them in ice-cold assay buffer to a specific protein concentration.

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific control (naloxone), and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of nalfurafine, and membrane suspension.

-

-

Incubation: Incubate the plate, typically for 60-120 minutes at room temperature, to allow the binding to reach equilibrium.[21]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate receptor-bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate a competition curve by plotting the percentage of specific binding against the log concentration of nalfurafine.

-

Determine the IC₅₀ (the concentration of nalfurafine that inhibits 50% of the specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21]

-

Protocol: cAMP Inhibition Functional Assay (EC₅₀ Determination)

This assay measures the ability of an agonist to inhibit the production of cAMP, a key second messenger in the KOR signaling pathway.

Objective: To determine the potency (EC₅₀) and efficacy (Iₘₐₓ) of nalfurafine in inhibiting cAMP production.

Materials:

-

Cell Line: A stable cell line (e.g., HEK293) expressing the human KOR. Some assay kits require cells that also express a biosensor like GloSensor™.

-

Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

Test Compound: Nalfurafine hydrochloride.

-

Assay Kit: A commercial cAMP detection kit (e.g., GloSensor™ cAMP Assay, AlphaScreen).

-

Plate Reader: A luminometer or other appropriate plate reader.

Procedure:

-

Cell Preparation: Seed the KOR-expressing cells into a 96- or 384-well plate and incubate overnight.

-

Reagent Preparation: Prepare serial dilutions of nalfurafine and a working solution of forskolin in the appropriate assay buffer.

-

Assay Execution:

-

Equilibrate the cells with the cAMP detection reagent (if required by the kit) for 1-2 hours at room temperature.[22]

-

Add the various concentrations of nalfurafine to the wells and incubate for 10-15 minutes.

-

Add forskolin to all wells to stimulate cAMP production and incubate for another 15-20 minutes.[22]

-

-

Detection: Measure the signal (e.g., luminescence) using a plate reader according to the kit's instructions. The signal will be inversely proportional to the amount of cAMP produced.

-

Data Analysis:

-

Normalize the data to control wells (e.g., cells treated only with forskolin).

-

Calculate the percentage inhibition of the forskolin-stimulated response for each nalfurafine concentration.

-

Plot the percentage inhibition against the log concentration of nalfurafine to generate a dose-response curve.

-

Determine the EC₅₀ (the concentration of nalfurafine that produces 50% of the maximal inhibition) and the maximal inhibitory rate (Iₘₐₓ) using non-linear regression.[2]

-

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy and safety of nalfurafine hydrochloride for treating refractory pruritus in specific patient populations.

Uremic Pruritus in Hemodialysis Patients

Multiple randomized, double-blind, placebo-controlled studies have confirmed the effectiveness of oral nalfurafine.[3][4][6]

| Study Design | Patient Population | Dosage | Primary Outcome | Key Findings |

| Placebo-controlled trial | 337 hemodialysis patients with resistant pruritus | 2.5 µ g/day or 5 µ g/day , orally for 2 weeks | Mean decrease in Visual Analogue Scale (VAS) for pruritus | Significant reduction in VAS score vs. placebo (22-23 mm decrease for nalfurafine vs. 13 mm for placebo).[4][23] |

| Open-label, long-term study | 211 hemodialysis patients with resistant pruritus | 5 µ g/day , orally for 52 weeks | Sustained antipruritic effect | The antipruritic effect was observed within the first week and persisted for the entire 52-week period.[3][24] |

| Meta-analysis of two RCTs | 144 hemodialysis patients | Intravenous nalfurafine, 3 times/week | Reduction in worst itching, intensity, and sleep disturbances | Significant decreases in all measured pruritus-related outcomes compared to placebo.[3][25] |

Table 3: Summary of Key Clinical Trials of Nalfurafine for Uremic Pruritus.

Pruritus in Patients with Chronic Liver Disease

Nalfurafine has also been shown to be effective for pruritus in patients with chronic liver disease.[5][26] A randomized, double-blind trial found that nalfurafine at doses of 2.5 µg and 5 µg significantly reduced itch severity compared to placebo.[26]

Safety and Tolerability

Across clinical trials, nalfurafine is generally well-tolerated.[5][6] Most adverse drug reactions are mild and transient.[5] Importantly, long-term studies in hemodialysis patients have shown no evidence of physical or psychological dependence, highlighting its low risk for addiction.[5]

Conclusion

Nalfurafine hydrochloride is a selective KOR full agonist with a unique pharmacological profile. Its high affinity and potency at the KOR, combined with its G-protein biased agonism, allows for effective antipruritic action without the significant dysphoric side effects that have hindered the therapeutic development of other KOR agonists. Extensive preclinical and clinical research has validated its mechanism of action and established its efficacy and safety for treating refractory pruritus in patients undergoing hemodialysis and those with chronic liver disease. The detailed understanding of its structure-activity relationships, signaling pathways, and clinical performance makes nalfurafine a cornerstone in the study of KOR pharmacology and a valuable therapeutic option for managing intractable itch.

References

- 1. Nalfurafine - Wikipedia [en.wikipedia.org]

- 2. Portico [access.portico.org]

- 3. Nalfurafine hydrochloride to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nalfurafine hydrochloride to treat pruritus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Profiles of Nalfurafine Hydrochloride for the Treatment of Pruritus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. mdpi.com [mdpi.com]

- 10. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GSRS [precision.fda.gov]

- 12. What is the mechanism of Nalfurafine Hydrochloride? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 18. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. dovepress.com [dovepress.com]

- 24. researchgate.net [researchgate.net]

- 25. scilit.com [scilit.com]

- 26. JMIR Dermatology - Novel Kappa-Opioid Receptor Agonist for the Treatment of Cholestatic Pruritus: Systematic Review [derma.jmir.org]

Discovery and synthesis of nalfurafine (TRK-820)

An in-depth guide to the discovery, synthesis, and mechanism of action of nalfurafine (B1239173) (TRK-820), a pioneering selective kappa-opioid receptor agonist. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed experimental protocols, quantitative pharmacological data, and visualizations of key pathways and processes.

Introduction

Nalfurafine, also known by its developmental code TRK-820, is a potent and selective kappa-opioid receptor (KOR) agonist.[1] First synthesized in 1998, it was derived from the structural modification of the opioid antagonist naltrexone.[1][2] Nalfurafine holds the distinction of being the first selective KOR agonist approved for clinical use, marketed in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis.[1][3]

Initially investigated as an analgesic, its potent sedative effects led to a shift in its therapeutic indication.[4][5] The unique pharmacological profile of nalfurafine, particularly its lack of dysphoric and psychotomimetic side effects commonly associated with other KOR agonists, has made it a subject of significant scientific interest.[4][6] This is largely attributed to its action as a biased agonist, a central theme in its mechanism of action.[7][8]

Discovery and Lead Optimization

The development of nalfurafine emerged from the need to create a KOR agonist that retained therapeutic benefits while avoiding the adverse effects of earlier compounds like U-50488H, which included dysphoria and psychotomimesis.[5][9] The design strategy focused on integrating the tyrosine moiety, a critical pharmacophore of endogenous opioid peptides, into the rigid 4,5-epoxymorphinan scaffold of naltrexone.[4][5] This approach represented a departure from the pharmacophore of U-50488H and its analogues, leading to a novel class of KOR agonists.[4]

Chemical Synthesis

The synthesis of nalfurafine begins with the opioid antagonist naltrexone. A key transformation is the stereoselective reductive amination of the C6-keto group to introduce the necessary amine functionality. This is followed by the coupling of the resulting naltrexamine derivative with (2E)-3-(3-furyl)acrylic acid to append the side chain that is crucial for its pharmacological activity.

Pharmacological Profile

Nalfurafine is characterized by its high affinity and selectivity for the kappa-opioid receptor over the mu- and delta-opioid receptors.

Receptor Binding Affinity

The binding affinity (Ki) of nalfurafine has been determined through competitive radioligand binding assays. The values reported in the literature vary due to differences in experimental conditions, such as the radioligand and tissue preparations used.[3]

| Receptor | Binding Affinity (Ki) Range (nM) | Selectivity Ratio (KOR/MOR) | Selectivity Ratio (KOR/DOR) |

| Kappa (KOR) | 0.075 - 3.5[3] | - | - |

| Mu (MOR) | 0.43 - 53[3] | 2.4 - 69[3] | - |

| Delta (DOR) | 51 - 1200[3] | - | ≥ 214[3] |

In Vitro Functional Activity

Functional activity has been primarily assessed using [³⁵S]GTPγS binding assays and adenylyl cyclase inhibition assays. These assays confirm that nalfurafine is a full agonist at the KOR.

| Assay | Parameter | Value (nM) | Efficacy (Emax) |

| [³⁵S]GTPγS Binding | EC₅₀ | < 0.1[3] | Full Agonist (~91% vs. U-50,488H)[10] |

| cAMP Inhibition | EC₅₀ | 0.17 ± 0.04[10] | Full Agonist[10] |

Mechanism of Action: Biased Agonism

Nalfurafine's unique safety profile is believed to stem from its action as a biased agonist at the KOR.[1] Upon binding, KORs can initiate signaling through two primary pathways: a G-protein-mediated pathway and a β-arrestin-mediated pathway.

-

G-Protein Pathway: Nalfurafine preferentially activates the canonical G-protein pathway. The KOR couples to inhibitory G-proteins (Gαi/o), which inhibit the enzyme adenylyl cyclase.[11][12] This leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced activity of Protein Kinase A (PKA).[11] This pathway is associated with the desired therapeutic effects, such as analgesia and antipruritic action.[6][8]

-

β-Arrestin Pathway: This pathway is implicated in the adverse effects of KOR agonism, such as dysphoria, sedation, and aversion.[6][8] Nalfurafine shows significantly less recruitment of β-arrestin compared to other KOR agonists, "biasing" its signaling towards the G-protein cascade and thus avoiding many of the typical side effects.[1][8][13]

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay

This protocol is representative for determining the binding affinity (Ki) of a test compound like nalfurafine for an opioid receptor.

-

Objective: To determine the Ki of nalfurafine for the kappa-opioid receptor using a competitive binding assay with a radiolabeled ligand (e.g., [³H]-diprenorphine).

-

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human KOR.

-

Radioligand: [³H]-diprenorphine or another suitable KOR radioligand.

-

Test Compound: Nalfurafine.

-

Non-specific Control: Naloxone or another non-selective opioid antagonist at a high concentration (e.g., 10 µM).[14]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[14]

-

Apparatus: 96-well plate, cell harvester with glass fiber filters, scintillation counter.[14]

-

-

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[14]

-

Assay Setup (in triplicate):

-

Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[14]

-

Non-specific Binding (NSB): Assay buffer, radioligand, 10 µM Naloxone, and membrane suspension.[14]

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of nalfurafine (e.g., 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.[14]

-

-

Incubation: Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.[14]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold assay buffer.

-

Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity (in counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[14]

-

Determine IC₅₀: Plot the percentage of specific binding against the log concentration of nalfurafine to generate a sigmoidal competition curve. The IC₅₀ is the concentration that inhibits 50% of specific binding.[14]

-

Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by an agonist.

-

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of nalfurafine at the KOR.

-

Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable analog [³⁵S]GTPγS is used, and its incorporation into the G-protein is measured as an indicator of receptor activation.[15][16]

-

Materials:

-

Receptor Source: KOR-expressing cell membranes.

-

Reagents: [³⁵S]GTPγS, GDP, nalfurafine, assay buffer (e.g., 50 mM Tris-HCl, MgCl₂, NaCl, EDTA, pH 7.4).

-

Apparatus: 96-well plate, filtration apparatus, scintillation counter.

-

-

Procedure:

-

Assay Setup (in triplicate):

-

Basal Binding: Add membranes, assay buffer containing GDP, and [³⁵S]GTPγS to wells.

-

Agonist-Stimulated Binding: Add membranes, assay buffer with GDP, varying concentrations of nalfurafine, and [³⁵S]GTPγS.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Termination & Filtration: Terminate the reaction by rapid filtration over glass fiber filters and wash with ice-cold buffer.[15]

-

Counting: Measure the filter-bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract basal binding from agonist-stimulated binding to determine the net stimulation.

-

Plot the stimulated binding against the log concentration of nalfurafine.

-

Use non-linear regression to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect, often expressed relative to a standard full agonist).[15]

-

References

- 1. Nalfurafine - Wikipedia [en.wikipedia.org]

- 2. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharm.or.jp [pharm.or.jp]

- 5. pharm.or.jp [pharm.or.jp]

- 6. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nalfurafine hydrochloride to treat pruritus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. What is the mechanism of Nalfurafine Hydrochloride? [synapse.patsnap.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. researchgate.net [researchgate.net]

The Journey from Antagonist to Agonist: A Technical Guide to the Structural Development of Nalfurafine from Naltrexone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural evolution of nalfurafine (B1239173) from its precursor, naltrexone (B1662487). We will dissect the key chemical modifications, detail the experimental methodologies used to characterize these changes, and visualize the intricate signaling pathways that differentiate the pharmacological effects of these two pivotal molecules.

From Opioid Antagonist to Selective Kappa-Opioid Agonist: A Tale of Targeted Structural Modification

Naltrexone, a potent opioid antagonist, serves as the foundational scaffold for the synthesis of nalfurafine, a highly selective kappa-opioid receptor (KOR) agonist.[1][2] This transformation from a molecule that blocks opioid receptors to one that selectively activates a specific subtype is a testament to the power of medicinal chemistry in fine-tuning pharmacological activity. The development of nalfurafine, also known as TRK-820, was driven by the need for an analgesic with a reduced side-effect profile compared to traditional mu-opioid receptor (MOR) agonists.[1][3] While initially developed as an analgesic, its potent antipruritic effects led to its approval in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis.[3][4]

The core structural modifications that convert naltrexone into nalfurafine are centered around the C6 position of the morphinan (B1239233) skeleton. Naltrexone possesses a ketone group at this position, which is fundamental to its antagonist activity. The journey to nalfurafine involves a multi-step synthesis that replaces this ketone with a specific amide side chain. This strategic alteration is the primary determinant for the dramatic shift in pharmacological action from broad-spectrum opioid antagonism to selective KOR agonism.

Key Structural Modifications

The critical structural changes that distinguish nalfurafine from naltrexone are:

-

Reduction of the C6-Ketone: The carbonyl group at the C6 position of naltrexone is reduced to a hydroxyl group and subsequently converted to an amine.

-

Introduction of an Amide Side Chain: An N-methyl-N-((E)-3-(3-furyl)acryloyl)amino group is introduced at the C6β position. This specific side chain is crucial for KOR selectivity and agonist activity.[4]

The IUPAC name for nalfurafine is (2E)-N-[(5α,6β)-17-(Cyclopropylmethyl)-3,14-dihydroxy-4,5-epoxymorphinan-6-yl]-3-(3-furyl)-N-methylacrylamide.[5]

Synthesis of Nalfurafine from Naltrexone: A Step-by-Step Overview

The synthesis of nalfurafine from naltrexone is a multi-step process that involves the initial transformation of the C6-keto group into an amine, followed by the coupling of the crucial side chain.

Step 1: Reductive Amination of Naltrexone to form 6β-N-methyl-naltrexamine

The initial step involves the conversion of the C6-ketone of naltrexone to a secondary amine. This is typically achieved through a reductive amination process.

-

Reaction: Naltrexone is reacted with N-benzylmethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).[6]

-

Intermediate: This reaction forms a 6β-N-benzyl-N-methylamino derivative.

-

Debenzylation: The benzyl (B1604629) protecting group is then removed via catalytic hydrogenation (e.g., using H2 gas and a Palladium on carbon catalyst) to yield 6β-N-methyl-naltrexamine.[6]

Step 2: Amide Coupling with (E)-3-(3-furyl)acrylic acid

The final key step is the formation of the amide bond between the secondary amine of 6β-N-methyl-naltrexamine and the carboxylic acid side chain.

-

Reaction: 6β-N-methyl-naltrexamine is coupled with (E)-3-(3-furyl)acrylic acid.[6]

-

Coupling Agents: This reaction typically employs standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) in an appropriate solvent like dichloromethane (B109758) (CH2Cl2) or dimethylformamide (DMF) with a base like triethylamine (B128534) (Et3N).[4][6]

-

Final Product: This reaction yields nalfurafine.

Quantitative Data: Binding Affinities and Functional Potencies

The structural modifications from naltrexone to nalfurafine result in a profound shift in its binding affinity and functional activity at the three main opioid receptors: mu (μ), delta (δ), and kappa (κ).

| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | KOR EC50 (nM) | KOR Emax (%) |

| Naltrexone | ~0.11 - 1.0 | ~10 - 60 | ~0.19 - 2.0 | - | - |

| Nalfurafine | ~0.43 - 53 | ~51 - 1200 | ~0.075 - 3.5 | ~0.025 - 0.1 | ~91 - 100 |

Note: Ki (inhibitory constant) values represent the concentration of the drug that displaces 50% of a specific radioligand from its receptor, indicating binding affinity (a lower Ki means higher affinity). EC50 (half-maximal effective concentration) values represent the concentration of a drug that gives half of the maximal response, indicating potency. Emax represents the maximum functional response elicited by the drug. Values are compiled from multiple sources and may vary depending on the specific experimental conditions.[2][5][7][8][9]

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the affinity of naltrexone and nalfurafine for the mu, delta, and kappa opioid receptors.

Materials:

-

Membrane preparations from cells stably expressing human opioid receptors (e.g., CHO or HEK293 cells).[4][10]

-

Radioligands:

-

Unlabeled ligands: Naltrexone, nalfurafine, and a non-selective opioid antagonist (e.g., naloxone) for determining non-specific binding.[10][11]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing MgCl2.[10]

-

96-well microplates, glass fiber filters, and a filtration apparatus.[10][11]

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a specific protein concentration.[11]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + high concentration of non-selective antagonist), and competitive binding (radioligand + membranes + increasing concentrations of the test compound).[11]

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.[10]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[11]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.[11]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate G-protein activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of nalfurafine as a KOR agonist.

Materials:

-

Membrane preparations from cells expressing the kappa-opioid receptor.[12]

-

GDP (Guanosine diphosphate).[12]

-

Test compound (nalfurafine) at various concentrations.

-

Assay Buffer: Typically includes Tris-HCl, MgCl2, and NaCl.[12]

-

Scintillation proximity assay (SPA) beads or filtration apparatus.[13]

-

96-well plates.[12]

-

Scintillation counter.

Procedure:

-

Membrane and Drug Incubation: In a 96-well plate, incubate the cell membranes with the test compound at various concentrations and GDP.[12]

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.[14]

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow for [³⁵S]GTPγS binding.[13]

-

Termination and Separation:

-

Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. The amount of bound [³⁵S]GTPγS is then measured.[13]

-

SPA Method: Add SPA beads (e.g., wheat germ agglutinin-coated) that bind to the membranes. When [³⁵S]GTPγS is bound to the G-protein on the membrane, it is in close enough proximity to the bead to excite it, producing a signal that can be detected by a scintillation counter. Unbound [³⁵S]GTPγS is not in proximity and does not generate a signal.[13]

-

-

Data Analysis: Plot the amount of [³⁵S]GTPγS binding against the logarithm of the agonist concentration. The EC50 and Emax values are determined from the resulting dose-response curve.[14]

Signaling Pathways: The Divergent Effects of Naltrexone and Nalfurafine

The opposing pharmacological actions of naltrexone and nalfurafine can be understood by examining their effects on the kappa-opioid receptor signaling cascade.

Naltrexone: A KOR Antagonist

As an antagonist, naltrexone binds to the kappa-opioid receptor but does not induce the conformational change necessary for G-protein activation. It effectively blocks the receptor, preventing the binding and signaling of endogenous KOR agonists like dynorphin.

Nalfurafine: A Biased KOR Agonist

Nalfurafine is a potent and selective KOR agonist. Upon binding, it stabilizes an active conformation of the receptor, leading to the activation of intracellular signaling pathways. Notably, nalfurafine is considered a "biased agonist," meaning it preferentially activates one signaling pathway over another.[15] In the case of the KOR, there are two primary signaling arms: the G-protein-mediated pathway and the β-arrestin-mediated pathway.[16][17]

-

G-Protein-Mediated Pathway: This pathway is thought to be responsible for the therapeutic effects of KOR agonists, such as analgesia and antipruritic actions.[16][17]

-

Nalfurafine binds to and activates the KOR.

-

The activated KOR couples to an inhibitory G-protein (Gi/o).[18]

-

The Gαi/o subunit inhibits the enzyme adenylyl cyclase.[19][20]

-

Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[19][20]

-

Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA).[20]

-

This cascade of events ultimately results in the modulation of ion channel activity and neurotransmitter release, producing the desired pharmacological effects.

-

-

β-Arrestin-Mediated Pathway: This pathway has been linked to some of the undesirable side effects of KOR agonists, such as dysphoria and sedation.[15][16][17]

-

Upon KOR activation, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor.[18][21]

-

This phosphorylation promotes the recruitment of β-arrestin proteins to the receptor.[21]

-

β-arrestin binding can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling cascades, such as the activation of p38 mitogen-activated protein kinase (MAPK).[16][18]

-

Nalfurafine shows a bias towards the G-protein pathway, which is believed to contribute to its favorable side-effect profile compared to other KOR agonists that more strongly engage the β-arrestin pathway.[15][17]

Visualizing the Pathways and Processes

Kappa-Opioid Receptor Signaling Pathway

Caption: Nalfurafine's biased agonism at the KOR.

Experimental Workflow for Nalfurafine Development

Caption: Workflow from naltrexone to clinical development of nalfurafine.

Conclusion

The structural development of nalfurafine from naltrexone is a prime example of rational drug design. Through targeted chemical modifications, a broad-spectrum opioid antagonist was transformed into a highly selective KOR agonist with a unique, biased signaling profile. This journey, elucidated through rigorous in vitro and in vivo experimentation, has yielded a valuable therapeutic agent for the management of pruritus and a powerful tool for dissecting the complexities of opioid receptor pharmacology. The detailed understanding of its structure-activity relationship and signaling mechanisms continues to inform the development of next-generation KOR-targeted therapeutics with improved efficacy and safety profiles.

References

- 1. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharm.or.jp [pharm.or.jp]

- 4. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Combination of clinically utilized kappa opioid receptor agonist nalfurafine with low-dose naltrexone reduces excessive alcohol drinking in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]

- 16. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. escholarship.org [escholarship.org]

- 21. The Evolving Impact of G Protein-Coupled Receptor Kinases in Cardiac Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Biased Agonism of Nalfurafine at the Kappa-Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nalfurafine (B1239173), a clinically approved drug for uremic pruritus in Japan, stands as a significant case study in the field of G-protein coupled receptor (GPCR) pharmacology, particularly concerning the concept of biased agonism at the kappa-opioid receptor (KOR).[1][2][3] Unlike traditional KOR agonists that are often associated with debilitating side effects such as dysphoria, sedation, and psychotomimesis, nalfurafine exhibits a more favorable clinical profile.[4][5][6] This improved therapeutic window is largely attributed to its nature as a biased agonist, preferentially activating G-protein-mediated signaling pathways, which are linked to therapeutic effects like analgesia and antipruritus, over β-arrestin-mediated pathways, which are implicated in the receptor's adverse effects.[3][7][8] This technical guide provides an in-depth exploration of the biased agonism of nalfurafine at the KOR, presenting quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways to aid researchers and drug development professionals in this field.

Quantitative Profile of Nalfurafine at the Kappa-Opioid Receptor

Nalfurafine's interaction with the KOR has been quantified across various in vitro assays, revealing its potency and selectivity. The following tables summarize key quantitative data from multiple studies, providing a comparative overview of its binding affinity, functional potency, and efficacy in G-protein and β-arrestin signaling pathways.

Table 1: Radioligand Binding Affinity of Nalfurafine for Opioid Receptors

| Receptor | Radioligand | Preparation | Kᵢ (nM) | Reference |

| KOR | [³H]U69,593 | Guinea Pig Cerebellum Membranes | Value not specified | [2] |

| MOR | [³H]DAMGO | Mouse Brain Membranes | Value not specified | [2] |

| DOR | [³H]DPDPE | Mouse Brain Membranes | Value not specified | [2] |

Note: While the specific Ki values were not detailed in the provided snippet, the source indicates that nalfurafine is moderately selective for KOR over MOR and highly selective for KOR over DOR.[2]

Table 2: Functional Activity of Nalfurafine in G-Protein Signaling Assays

| Assay | Cell Line | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) | Reference Agonist | Reference |

| [³⁵S]GTPγS Binding | CHO | KOR | < 0.1 | Full Agonist | Not Specified | [2] |

| cAMP Inhibition | CHO | KOR | Value not specified | Full Agonist | Not Specified | [2] |

| pERK1/2 Activation | HEK293 | Human KOR | ~250-fold more potent than p38 | Not Specified | U50,488 | [9] |

| pERK1/2 Activation | HEK293 | Rodent KOR | ~20-fold more potent than p38 | Not Specified | U50,488 | [9] |

| GloSensor cAMP Assay | Not Specified | KOR | Value not specified | Not Specified | U50,488 | [10] |

Table 3: Functional Activity of Nalfurafine in β-Arrestin Recruitment Assays

| Assay | Cell Line | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) | Reference Agonist | Reference |

| PathHunter® β-Arrestin | U2OS/CHO-K1 | KOR | Value not specified | Value not specified | Not Specified | [7] |

| Tango Assay | Not Specified | KOR | Value not specified | Value not specified | U50,488 | [10] |

| p38 MAPK Activation | HEK293 | Human KOR | ~250-fold less potent than pERK | Not Specified | U50,488 | [9] |

| p38 MAPK Activation | HEK293 | Rodent KOR | ~20-fold less potent than pERK | Not Specified | U50,488 | [9] |

Table 4: Nalfurafine Bias Factors

| Comparison | Receptor | Bias Factor | Reference Compound | Reference |

| ERK1/2 vs. p38 | Rodent KOR | 7.2 | U50,488 | [9] |

| ERK1/2 vs. p38 | Human KOR | 300 | U50,488 | [9] |

| G-protein vs. β-arrestin | KOR | 7.73 | U50,488 | [10] |

| G-protein vs. arrestin | KOR | 6 | U50,488 | [11] |

Key Experimental Protocols

The investigation of nalfurafine's biased agonism relies on a suite of well-established in vitro assays. The following are detailed methodologies for key experiments cited in the literature.

[³⁵S]GTPγS Binding Assay for G-Protein Activation

This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation, serving as a direct measure of G-protein activation.[8]

Methodology:

-

Membrane Preparation: Cell membranes are prepared from CHO-K1 cells stably expressing the human kappa-opioid receptor.[8]

-

Assay Buffer: The assay is conducted in a buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, at a pH of 7.4.[8]

-

Incubation: Membranes are incubated with increasing concentrations of nalfurafine, 50 pM [³⁵S]GTPγS, and 30 µM GDP for 60 minutes at 30°C.[8]

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.[8]

-

Detection: The amount of membrane-bound [³⁵S]GTPγS is quantified using liquid scintillation counting.[8]

-

Data Analysis: The data are analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values.[8]

β-Arrestin Recruitment Assay (PathHunter®)

This assay quantifies the recruitment of β-arrestin to an activated KOR, often utilizing enzyme complementation technology.[7][8]

Methodology:

-

Cell Line: A U2OS cell line co-expressing the human KOR fused to a fragment of β-galactosidase and β-arrestin2 fused to the complementing enzyme fragment is used.[8]

-

Cell Plating: Cells are plated in a 96-well plate and incubated overnight to allow for adherence.[8]

-

Agonist Treatment: Cells are treated with increasing concentrations of nalfurafine for 90 minutes at 37°C.[8]

-

Detection: A substrate for β-galactosidase is added, and the resulting chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment, is measured using a luminometer.

-

Data Analysis: Concentration-response curves are generated to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.[8]

MAPK Phosphorylation Assays (pERK1/2 and pp38)

These assays measure the phosphorylation of downstream kinases, such as ERK1/2 (often associated with G-protein signaling) and p38 MAPK (linked to β-arrestin signaling), as a readout of pathway activation.[5][9]

Methodology:

-

Cell Culture and Treatment: HEK293 cells stably expressing either human or rodent KOR are treated with varying concentrations of nalfurafine for a specific duration (e.g., 5 minutes for pERK and 30 minutes for pp38).[9]

-

Cell Lysis: Following treatment, the cells are lysed to extract total protein.

-

Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and immunoblotted with antibodies specific for the phosphorylated forms of ERK1/2 and p38, as well as total ERK1/2 and p38 as loading controls.

-

Detection and Quantification: The protein bands are visualized using chemiluminescence, and the band intensities are quantified to determine the level of phosphorylation relative to the total protein.

-

Data Analysis: Concentration-response curves are plotted to calculate the potency (EC₅₀) of nalfurafine for activating each MAPK pathway.[9]

Signaling Pathways and Experimental Workflow

To visually represent the complex signaling and experimental processes involved in studying nalfurafine's biased agonism, the following diagrams have been generated using the DOT language.

Caption: KOR signaling pathways activated by nalfurafine.

Caption: Experimental workflow for assessing biased agonism.

Conclusion

Nalfurafine serves as a compelling example of a G-protein biased KOR agonist, offering a distinct therapeutic advantage by mitigating the adverse effects associated with unbiased KOR activation.[1][12] The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers seeking to understand and further investigate the phenomenon of biased agonism at the KOR. The continued exploration of biased agonists like nalfurafine holds significant promise for the development of safer and more effective therapeutics for a range of conditions, including pain, pruritus, and potentially mood disorders.[3][13] The methodologies and signaling pathway diagrams presented here offer a foundational framework for future research in this exciting and rapidly evolving area of pharmacology.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nalfurafine hydrochloride | 152658-17-8 | Benchchem [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical Testing of Nalfurafine as an Opioid-sparing Adjuvant that Potentiates Analgesia by the Mu Opioid Receptor-targeting Agonist Morphine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanism of biased signaling at the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nalfurafine, a G protein-biased kappa opioid receptor agonist, enhances the diuretic response and limits electrolyte losses to standard-of-care diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

Preclinical Pharmacological Profile of Nalfurafine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nalfurafine (B1239173) hydrochloride, a potent and selective kappa-opioid receptor (KOR) agonist, represents a significant advancement in opioid pharmacology.[1] Approved in Japan for treating uremic pruritus in hemodialysis patients and pruritus in individuals with chronic liver disease, its clinical utility is well-established.[2][3] Preclinically, nalfurafine distinguishes itself from typical KOR agonists like U-50488H by exhibiting a markedly improved side-effect profile, with a reduced propensity to induce dysphoria, psychotomimesis, or aversion at therapeutically relevant doses.[2][4][5] This favorable profile is hypothesized to stem from its unique signaling properties, potentially as a G-protein biased agonist.[6][7] This document provides a comprehensive overview of the preclinical data for nalfurafine, detailing its receptor binding, in vitro functional activity, in vivo efficacy in models of pruritus and pain, and associated experimental methodologies.

In Vitro Pharmacological Profile

Nalfurafine's activity has been extensively characterized through a variety of in vitro assays, establishing its high affinity and potent agonism for the kappa-opioid receptor.

Receptor Binding Affinity

Competitive radioligand binding assays using Chinese Hamster Ovary (CHO) cell membranes expressing human opioid receptors have been employed to determine the binding affinity (Ki) of nalfurafine.[8] These studies consistently demonstrate that nalfurafine binds with high affinity and selectivity to the KOR. While Ki values vary between studies, they typically fall within the sub-nanomolar to low nanomolar range for the KOR.[2] Its affinity for the mu-opioid receptor (MOR) and delta-opioid receptor (DOR) is considerably lower, establishing its selectivity.[2] Binding to the nociceptin/orphanin FQ receptor (NOR) is negligible.[2] Furthermore, broad receptor screening has shown very low affinity for other receptors, such as the muscarinic acetylcholine (B1216132) M1 receptor (Ki = 1,700 nmol/L), with no significant interaction at a wide variety of other binding sites.[9]

Table 1: Opioid Receptor Binding Affinity (Ki, nM) of Nalfurafine

| Receptor | Reported Ki Range (nM) | Reference |

|---|---|---|

| Kappa (KOR) | 0.075 - 3.5 | [2] |

| Mu (MOR) | 0.43 - 53 | [2] |

| Delta (DOR) | 51 - 1200 | [2] |

| Nociceptin (NOR) | Negligible |[2] |

Note: The wide range in reported Ki values reflects inter-laboratory variability and differences in experimental conditions.

Functional Activity & Signaling Pathways

Nalfurafine's functional profile confirms it as a full agonist at the KOR. Its mechanism is rooted in the activation of KOR, a G-protein-coupled receptor (GPCR), which initiates intracellular signaling cascades.[3][10]

G-Protein Activation: The primary mechanism involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase.[3][10] This action decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, subsequently reducing neuronal excitability and inhibiting the release of certain neurotransmitters, such as substance P, which are involved in transmitting itch signals.[10] Functional activity is commonly assessed using [³⁵S]GTPγS binding assays, which measure G-protein activation, and cAMP accumulation assays. In these assays, nalfurafine demonstrates high potency and full agonism at the KOR, with significantly lower potency as a partial agonist at MOR and DOR.[2]

Signaling Bias: A key area of investigation is nalfurafine's potential as a "biased agonist." It is theorized that the therapeutic (antipruritic, analgesic) effects of KOR activation are mediated through the G-protein pathway, while adverse effects (e.g., aversion, dysphoria) may be linked to the β-arrestin pathway.[6] Several studies suggest nalfurafine is a G-protein-biased agonist, preferentially activating this pathway over β-arrestin recruitment, which could explain its improved safety profile.[4][6][7] However, this topic remains a matter of debate, with some studies reporting equivocal findings, underscoring the complexity of correlating in vitro bias with in vivo effects.[2]

Notably, unlike the prototypical KOR agonist U50,488H, nalfurafine does not appear to activate the mTOR signaling pathway, which has been implicated in the aversive effects of KOR agonists.[2][5][11]

Table 2: In Vitro Functional Activity of Nalfurafine

| Assay | Receptor | Potency (EC₅₀ / IC₅₀, nM) | Efficacy (Eₘₐₓ / Iₘₐₓ, %) | Reference |

|---|---|---|---|---|

| [³⁵S]GTPγS Binding | KOR | < 0.1 | Full Agonist | [2] |

| MOR | ~3.2 | Partial Agonist | [2] | |

| DOR | ~12.8 | Partial Agonist | [2] | |

| cAMP Inhibition | KOR | ~0.11 | 100 (Full Agonist) | [2] |

| | MOR | ~6.1 | 86 (Partial Agonist) |[2] |

Caption: Primary G-protein mediated signaling cascade initiated by nalfurafine binding to the KOR.

In Vivo Pharmacological Profile

Animal models have been crucial in defining nalfurafine's therapeutic potential and differentiating its profile from first-generation KOR agonists.

Antipruritic Effects

Nalfurafine demonstrates potent and broad-spectrum antipruritic activity in various rodent models. It effectively suppresses scratching behavior induced by a range of pruritogens, including substance P, histamine, serotonin, and chloroquine.[2][12] Its efficacy in models of cholestatic pruritus further supports its clinical application.[9] The antipruritic effect is centrally mediated, as it can be blocked by intracerebroventricular administration of a KOR antagonist.[9][13] Importantly, these anti-scratch effects are observed at doses that do not typically cause significant side effects.[2]

Antinociceptive Effects

Nalfurafine was initially investigated as an analgesic and shows efficacy in several preclinical pain models, particularly those for inflammatory and mechanical pain.[2][8][11] Its effectiveness against thermal pain, especially high-intensity thermal stimuli, appears to be less pronounced.[2][11] The antinociceptive effects are produced at doses lower than those that induce aversion or significant motor impairment.[2]

Side-Effect Profile

The most significant feature of nalfurafine's preclinical profile is its wide therapeutic window. Unlike prototypical KOR agonists such as U50,488H, which produce side effects within their therapeutic dose range, nalfurafine's beneficial effects are dissociated from its adverse effects.

-

Aversion: In conditioned place aversion (CPA) tests, nalfurafine does not produce aversion at doses that are effective for analgesia and pruritus.[2] Aversion is typically only seen at significantly higher doses.[4]

-

Locomotor Activity & Sedation: While nalfurafine can induce hypolocomotion and sedation, these effects generally occur at doses higher than those required for its primary therapeutic actions.[2][4]

-